3,6-Dichloro-1,2,4,5-tetrazine

Übersicht

Beschreibung

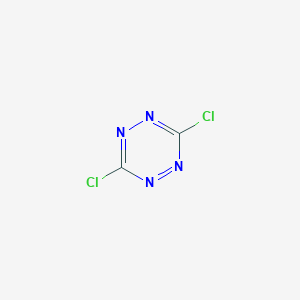

3,6-Dichloro-1,2,4,5-tetrazine is a heterocyclic compound with the molecular formula C2Cl2N4. It is a derivative of tetrazine, characterized by the presence of two chlorine atoms at the 3 and 6 positions of the tetrazine ring. This compound is known for its high nitrogen content and unique electronic properties, making it a valuable reagent in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,6-Dichloro-1,2,4,5-tetrazine can be synthesized through several methods. One common approach involves the nitration of this compound precursors, followed by reduction and cyclization reactions. The synthesis typically begins with the protection of nitro groups on chloromethyl tetrazine derivatives, followed by nucleophilic substitution reactions to introduce the chlorine atoms .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials into the desired product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

DCT undergoes facile nucleophilic substitution due to the electron-withdrawing chlorine atoms, which activate the tetrazine ring toward attack by nucleophiles. Key examples include:

Table 1: Nucleophilic Substitution Reactions of DCT

Mechanistic Insight : Substitution proceeds via a two-step SNAr mechanism, with initial attack at the electron-deficient carbon followed by chloride elimination .

Cycloaddition Reactions

DCT participates in inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles, forming pyridazine derivatives. Its reactivity is comparable to 1,2,4,5-tetrazines but modulated by chlorine substituents.

Table 2: Cycloaddition Reactions of DCT

Key Applications :

- Bioorthogonal labeling in peptide stapling via photochemical activation .

- Synthesis of high-energy density materials (HEDMs) like BTAT (3,6-bis(trinitroethyl)-1,2,4,5-tetrazine) .

Oxidation and Reduction

The tetrazine ring in DCT can undergo redox transformations under controlled conditions:

Table 3: Redox Reactions of DCT

Functionalization for Energetic Materials

DCT serves as a precursor for synthesizing nitrogen-rich compounds with applications in explosives and propellants:

Table 4: Energetic Derivatives of DCT

Thermal Stability and Decomposition

DCT exhibits moderate thermal stability:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis

DCT serves as a valuable reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds through cycloaddition reactions. Its high nitrogen content contributes to the stability and reactivity needed for synthesizing various organic materials .

Energetic Materials

Due to its energetic properties, DCT is also explored for use in the development of explosives and propellants. The presence of chlorine atoms enhances its performance in energetic formulations, making it suitable for applications requiring high energy output .

| Application | Description |

|---|---|

| Organic Synthesis | Reagent for heterocyclic compound formation |

| Energetic Materials | Component in explosives and propellants |

Biological Applications

Peptide Stapling

DCT is utilized in the photochemical stapling of peptides. This process involves using DCT as a trigger for the controlled release of peptides and proteins. The ability to induce specific conformational changes in peptides makes DCT a crucial tool in biochemistry and molecular biology .

Cytotoxic Effects

Research indicates that DCT exhibits cytotoxic effects on certain cancer cell lines. This property is being investigated for potential applications in cancer therapy, where DCT could serve as a lead compound for developing novel anticancer agents .

| Biological Application | Description |

|---|---|

| Peptide Stapling | Photochemical trigger for peptide release |

| Cytotoxic Effects | Potential use in cancer therapy |

Medical Applications

Drug Development

Ongoing research is focusing on DCT's potential in drug development. Its unique electronic properties may allow for the design of innovative therapeutic agents that can interact with biological targets effectively. Studies are exploring its efficacy and safety profiles as part of this research .

Industrial Applications

Dyes and Pigments

In industrial settings, DCT is employed in the production of dyes and pigments that require high nitrogen content for stability and color intensity. Its chemical properties make it suitable for formulating products that demand durability under various conditions .

Case Studies

- Photochemical Peptide Stapling : A study demonstrated the effectiveness of DCT as a photochemical trigger in stapling peptides. The researchers reported successful incorporation of DCT into peptides, leading to enhanced stability and functionality upon light activation .

- Cytotoxic Activity Research : Investigations into the cytotoxic effects of DCT on cancer cell lines revealed promising results, indicating that it can induce apoptosis effectively. This research highlights its potential as a candidate for further development into anticancer therapeutics .

- Energetic Formulations : DCT has been tested within various energetic formulations to assess its performance as an explosive component. Results indicated that its chlorine content significantly enhances the energy output compared to other compounds used in similar applications .

Wirkmechanismus

The mechanism of action of 3,6-dichloro-1,2,4,5-tetrazine involves its high electrophilicity and ability to participate in various chemical reactions. The chlorine atoms enhance the compound’s reactivity towards nucleophiles, facilitating nucleophilic aromatic substitution reactions. Additionally, the tetrazine ring’s unique electronic properties enable it to undergo cycloaddition reactions, forming stable heterocyclic compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,6-Dimethyl-1,2,4,5-tetrazine: This compound has methyl groups instead of chlorine atoms, resulting in different reactivity and applications.

3,6-Diphenyl-1,2,4,5-tetrazine: The presence of phenyl groups alters the compound’s electronic properties and reactivity compared to 3,6-dichloro-1,2,4,5-tetrazine.

3,6-Di(2-pyridyl)-1,2,4,5-tetrazine: This derivative is used in the preparation of metal complexes and has distinct coordination properties.

Uniqueness

This compound is unique due to its high electrophilicity and reactivity towards nucleophiles, making it a valuable reagent in organic synthesis. Its ability to participate in cycloaddition reactions and form stable heterocyclic compounds further distinguishes it from other tetrazine derivatives .

Biologische Aktivität

3,6-Dichloro-1,2,4,5-tetrazine (DCT) is a compound that has garnered attention for its potential applications in medicinal chemistry and materials science. This article explores its biological activity through various studies and findings.

- Chemical Formula : C₂Cl₂N₄

- Molecular Weight : 150.95 g/mol

- CAS Number : 106131-61-7

- Appearance : Solid

- Melting Point : 146-151 °C

- Solubility : Very soluble in organic solvents .

Mechanisms of Biological Activity

DCT exhibits several biological activities attributed to its reactivity and structural properties:

-

Reactivity with Nucleophiles :

DCT is known to react with various nucleophiles, which can lead to the formation of biologically active compounds. Its ability to form stable adducts makes it suitable for use in drug development and imaging applications . -

Synthesis of Heterobivalent Ligands :

Recent studies have highlighted the use of DCT as a trifunctional platform for synthesizing heterobivalent ligands. These ligands can be used in nuclear medicine for targeted imaging and therapy. The synthesis involves reacting DCT with amines and thiols to create labeled compounds that show specificity towards tumor cells . -

Photochemical Applications :

DCT has been utilized in photochemical reactions, particularly in peptide stapling techniques. This method allows for the introduction of DCT into peptides, enhancing their stability and functionality. The photochemical release of these peptides can be controlled, making them useful in therapeutic applications .

Case Studies

-

Targeting Tumor Cells :

A study demonstrated the utility of DCT-derived ligands in targeting specific receptors overexpressed in tumor cells. The radiolabeled compounds showed significant accumulation in xenograft models, indicating their potential for cancer imaging . -

Peptide Dynamics :

Research has shown that peptides constrained with DCT can exhibit unique dynamics when subjected to photochemical triggers. This behavior allows researchers to study conformational changes in real-time, providing insights into peptide interactions at a molecular level .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3,6-dichloro-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2N4/c3-1-5-7-2(4)8-6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFMIAFWKZHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106131-61-7 | |

| Record name | 3,6-Dichloro-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.